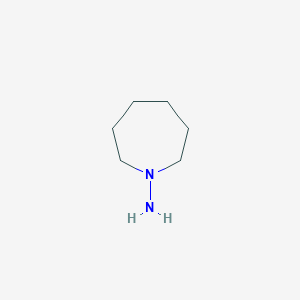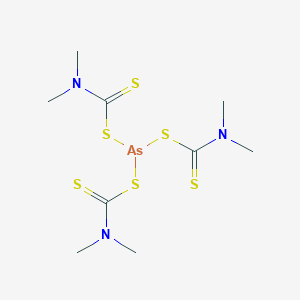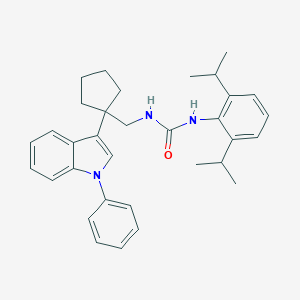
1H-Pyrazole-3,5-dimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3,5-dimethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyrazole family and is commonly used in the synthesis of other chemicals. In
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3,5-dimethanamine is not well understood. However, studies have suggested that it may act as a potential inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain, and their inhibition has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Studies have suggested that it may have potential anti-inflammatory and analgesic effects. Additionally, it has been shown to exhibit potential antitumor activity in certain cancer cell lines. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Pyrazole-3,5-dimethanamine has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for use in various research applications. Additionally, it has been shown to exhibit potential therapeutic applications, making it a promising compound for drug development. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving 1H-Pyrazole-3,5-dimethanamine. One area of research could focus on the development of pyrazole-based ligands for use in medicinal chemistry. These ligands have potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could focus on developing new synthesis methods for this compound to improve its solubility and ease of use in experimental setups.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry and biological imaging. Its ease of synthesis and potential therapeutic applications make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
1H-Pyrazole-3,5-dimethanamine can be synthesized using various methods. One of the commonly used methods involves the reaction of 3,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with formaldehyde and sodium hydroxide to yield this compound. Other methods involve the reaction of 3,5-dimethoxybenzaldehyde with different hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3,5-dimethanamine has found various applications in scientific research. It has been used as a starting material in the synthesis of other chemicals, including pyrazole-based ligands, which have potential applications in the field of medicinal chemistry. Pyrazole-based ligands have been shown to exhibit anticancer, antiviral, and antibacterial activities. Additionally, this compound has been used as a building block in the synthesis of fluorescent dyes, which have potential applications in biological imaging.
Eigenschaften
CAS-Nummer |
144693-57-2 |
|---|---|
Molekularformel |
C5H10N4 |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
[3-(aminomethyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C5H10N4/c6-2-4-1-5(3-7)9-8-4/h1H,2-3,6-7H2,(H,8,9) |
InChI-Schlüssel |
SROLPISZZRIWCU-UHFFFAOYSA-N |
SMILES |
C1=C(NN=C1CN)CN |
Kanonische SMILES |
C1=C(NN=C1CN)CN |
Synonyme |
1H-Pyrazole-3,5-dimethanamine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



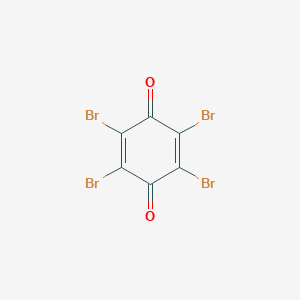
![2-nitro-9H-pyrido[2,3-b]indole](/img/structure/B121758.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)
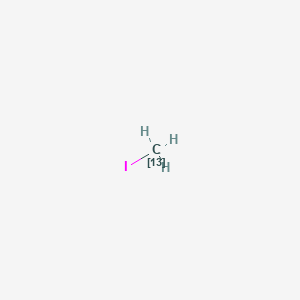
![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)
